

Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-Methyl heptadec-10-enoate

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Compound of Interest

Compound Name: (Z)-Methyl heptadec-10-enoate

Cat. No.: B15601458

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **(Z)-Methyl heptadec-10-enoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Methyl heptadec-10-enoate is a monounsaturated fatty acid methyl ester (FAME) of significant interest in various research fields, including lipidomics and biomarker discovery. Accurate and reliable quantification of this compound is crucial for understanding its biological roles and potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of FAMEs.^{[1][2]} This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and quantification of **(Z)-Methyl heptadec-10-enoate**.

Experimental Protocols

A critical step in the analysis of fatty acids by GC-MS is their derivatization to corresponding methyl esters to increase volatility and improve chromatographic separation.^{[3][4][5]}

Sample Preparation: Transesterification of Lipids

This protocol describes the conversion of fatty acids in a lipid sample to FAMEs.

Materials:

- Lipid sample (e.g., extracted from biological tissue, cell culture, or plasma)
- Methanolic HCl (2 M) or Boron trifluoride-methanol solution (14% w/v)
- Hexane or Heptane, GC grade
- Anhydrous sodium sulfate
- Glass reaction vials with PTFE-lined caps
- Heating block or water bath
- Vortex mixer
- Centrifuge

Procedure:

- Accurately weigh approximately 10-25 mg of the lipid extract into a glass reaction vial.
- Add 2 mL of methanolic HCl (or 1 mL of 14% BF3-methanol solution).
- Cap the vial tightly and vortex for 30 seconds.
- Heat the mixture at 60-80°C for 20-30 minutes.[\[6\]](#)
- Allow the vial to cool to room temperature.
- Add 1 mL of deionized water and 2 mL of hexane to the vial.
- Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
- Centrifuge at 2000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
- Add a small amount of anhydrous sodium sulfate to dry the extract.
- The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **(Z)-Methyl heptadec-10-enoate**. Parameters may be optimized for specific instrumentation.

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	DB-23 (60 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent polar capillary column[7]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[8]
Inlet Temperature	250°C
Injection Volume	1 μ L
Injection Mode	Splitless or Split (e.g., 10:1)[8]
Oven Temperature Program	Initial temperature of 70°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min[8]
Transfer Line Temperature	240°C[8]
Ion Source Temperature	230°C[8]
Quadrupole Temperature	150°C[8]
Ionization Mode	Electron Ionization (EI) at 70 eV[8]
Acquisition Mode	Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay	3.5 min[8]

Data Presentation: Quantitative Analysis

Quantitative analysis of **(Z)-Methyl heptadec-10-enoate** can be achieved by creating a calibration curve using a certified reference standard. An internal standard, such as methyl heptadecanoate (C17:0), should be used to improve accuracy and precision.[9]

Mass Spectrum of **(Z)-Methyl heptadec-10-enoate**

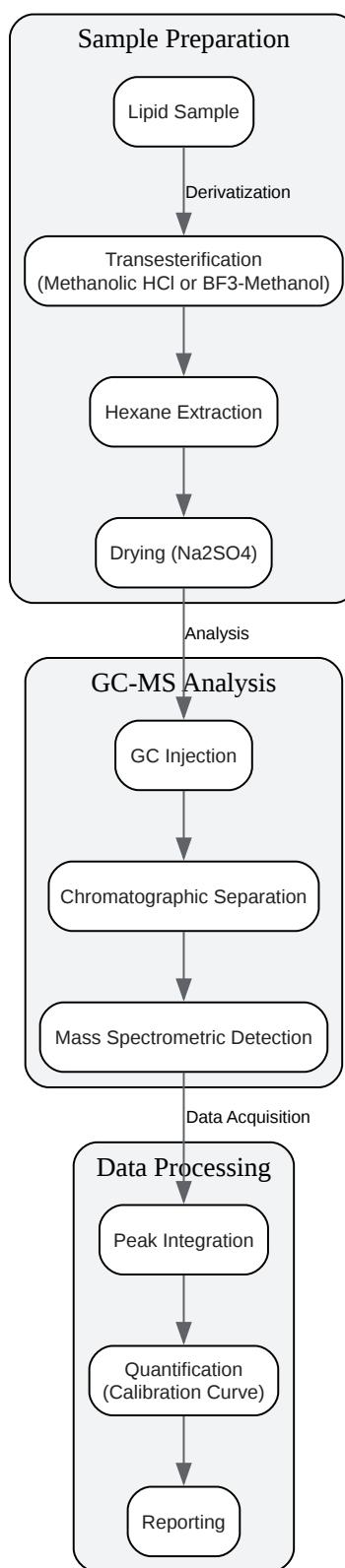
The electron ionization mass spectrum of **(Z)-Methyl heptadec-10-enoate** is characterized by its molecular ion peak (M^+) at m/z 282 and a series of fragment ions. The fragmentation pattern is crucial for the identification and confirmation of the analyte.[10] Key fragment ions can be used for selected ion monitoring (SIM) to enhance sensitivity and selectivity in quantitative analysis.

Table 1: Typical Quantitative Performance Data for Long-Chain Monounsaturated FAMEs

Parameter	Typical Value	Reference
Linear Range	0.1 - 100 $\mu\text{g/mL}$	[3]
Correlation Coefficient (r^2)	> 0.995	[3][9]
Limit of Detection (LOD)	0.01 - 0.1 $\mu\text{g/mL}$	[1][3]
Limit of Quantification (LOQ)	0.03 - 0.3 $\mu\text{g/mL}$	[1][3]
Precision (%RSD)	< 15%	[1]
Accuracy (% Recovery)	85 - 115%	[1]

Note: These are typical values for long-chain monounsaturated FAMEs and should be experimentally determined for **(Z)-Methyl heptadec-10-enoate** using the specific instrumentation and method.

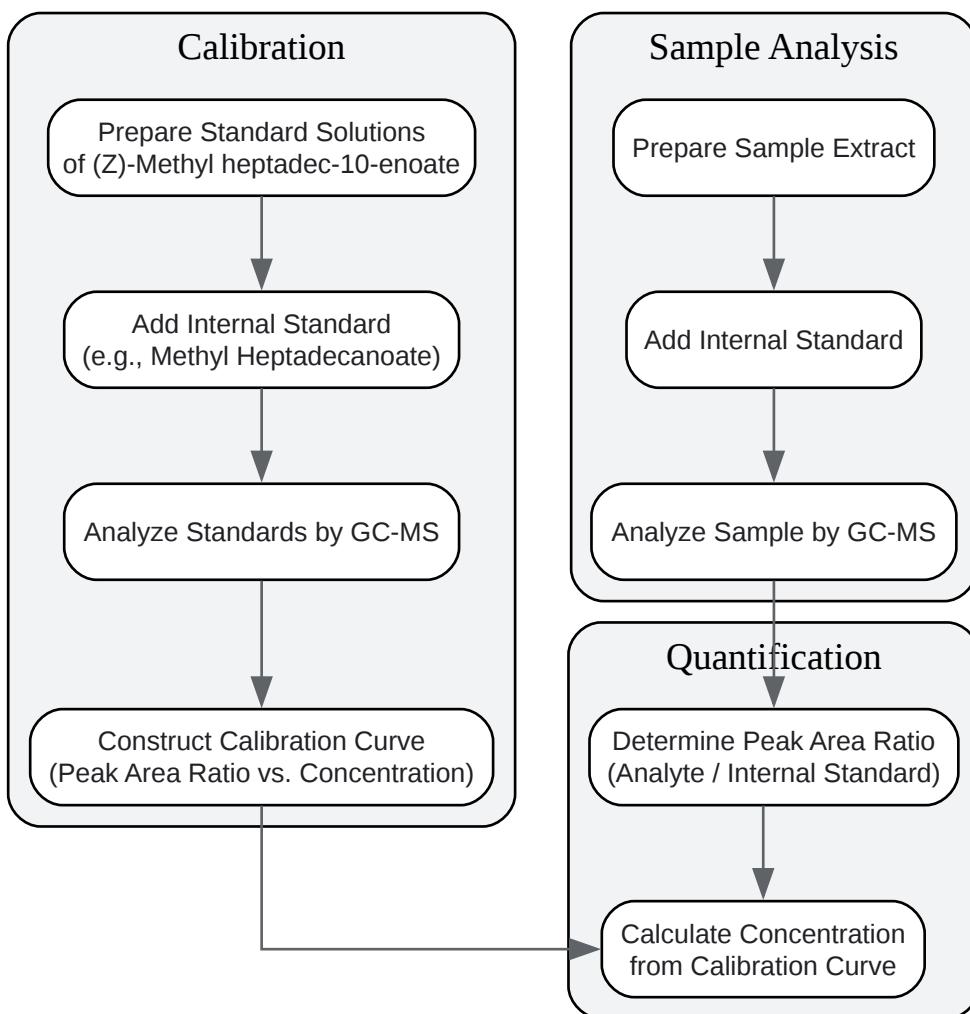
Mandatory Visualizations Experimental Workflow



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Caption: Workflow for the GC-MS analysis of **(Z)-Methyl heptadec-10-enoate**.

Logical Relationship for Quantitative Analysis



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